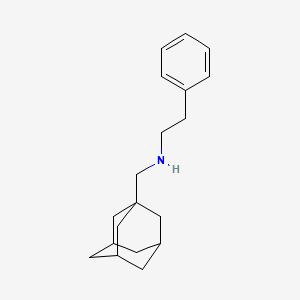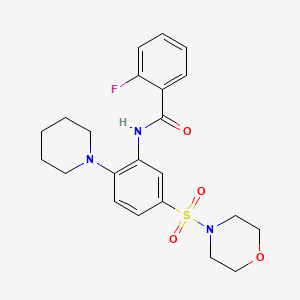
2-(Azocane-1-carbonyl)chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azocane-1-carbonyl)chromen-4-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as ACC and belongs to the class of azocane derivatives. ACC has been extensively studied for its pharmacological properties and has shown promising results in various research studies.
Wirkmechanismus
The mechanism of action of 2-(Azocane-1-carbonyl)chromen-4-one is not fully understood. However, it is believed that the compound exerts its pharmacological effects by modulating various signaling pathways in the body. ACC has been shown to inhibit the activity of various enzymes and proteins that are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
ACC has been shown to possess various biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. ACC has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, ACC has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
ACC has several advantages for lab experiments. The compound is stable and can be easily synthesized in the laboratory. ACC is also soluble in a variety of solvents, making it easy to work with in different experimental settings. However, ACC has some limitations for lab experiments. The compound is relatively expensive, and large quantities are required for some experiments. Additionally, the synthesis of ACC is a complex process that requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on 2-(Azocane-1-carbonyl)chromen-4-one. One potential direction is the development of new synthetic routes for ACC that are more efficient and cost-effective. Another direction is the investigation of the compound's potential use in treating other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of ACC and its potential toxicity in humans.
Conclusion:
In conclusion, 2-(Azocane-1-carbonyl)chromen-4-one is a synthetic compound that has shown promising results in scientific research. The compound has potential therapeutic applications in various diseases, including cancer and neurodegenerative diseases. ACC has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the potential of ACC as a therapeutic agent.
Synthesemethoden
The synthesis of 2-(Azocane-1-carbonyl)chromen-4-one involves the reaction of chromone with azocane-1-carbonyl chloride in the presence of a base. The reaction leads to the formation of ACC as a yellow crystalline solid. The synthesis of ACC is a complex process that requires careful handling of chemicals and precise reaction conditions.
Wissenschaftliche Forschungsanwendungen
ACC has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. ACC has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-(azocane-1-carbonyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c19-14-12-16(21-15-9-5-4-8-13(14)15)17(20)18-10-6-2-1-3-7-11-18/h4-5,8-9,12H,1-3,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUWIFRNQKUKBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate](/img/structure/B7499596.png)
![N-[4-[[6-chloro-3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7499601.png)

![7-(3-chloro-4-ethoxyphenyl)-8-(2-hydroxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B7499623.png)

![[4-[(2-Methylimidazol-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7499628.png)
![5-chloro-N-[3-(3-pyrrolidin-1-ylsulfonylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B7499632.png)




![[4-[(4-Iodophenyl)iminomethyl]phenyl] furan-2-carboxylate](/img/structure/B7499660.png)
![Phenyl N-[4-(hydroxymethyl)phenyl]carbamate](/img/structure/B7499676.png)
